molecular formula C18H15NO2S B2869356 N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide CAS No. 2035036-22-5

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide

Cat. No.: B2869356
CAS No.: 2035036-22-5
M. Wt: 309.38
InChI Key: JXLPZTOMGQHAPD-DHZHZOJOSA-N
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Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C 18 H 15 NO 2 S and a molecular weight of 309.4 g/mol . It features a distinct molecular architecture comprising cinnamamide and biheteroaromatic motifs, specifically a furan ring linked to a thiophene ring. The compound is supplied for research applications as a high-purity solid. This compound belongs to a class of molecules where cinnamamide derivatives are investigated for their potential bioactivities. Research on analogous structures has shown that the cinnamamide scaffold can be a key pharmacophore, with some derivatives exhibiting promising anti-inflammatory and anticancer properties in preclinical studies . For instance, certain cinnamamide-thiadiazole hybrids have demonstrated activity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2), by potentially inhibiting enzymes like focal adhesion kinase (FAK) . Furthermore, the thiophene and furan heterocycles in its structure are well-established privileged scaffolds in medicinal chemistry . Thiophene-containing compounds, in particular, are recognized for a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor effects . The specific combination of these heterocycles with the cinnamamide group makes this compound a valuable chemical intermediate and a building block for developing new pharmacological tools. Researchers can utilize it in structure-activity relationship (SAR) studies, as a precursor in synthetic chemistry, or for screening against novel biological targets. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-16(21-15)17-7-4-12-22-17/h1-12H,13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLPZTOMGQHAPD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the cinnamamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and furan rings.

    Reduction: Reduced forms of the cinnamamide moiety.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
This compound Furan-thiophene + cinnamamide Cinnamoyl group Hypothetical antimicrobial N/A
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole + furan Sulfamoyl, cyclohexyl-ethyl groups Antifungal (Candida albicans)
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide Furan-thiophene + sulfonamide Propargyl, tosyl groups Synthetic intermediate
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (Compound 100) Thiophene-benzothiazole + sulfonamide Benzo[d]thiazole, furan-sulfonamide Anthrax lethal factor inhibition
5-(3-chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide Furan + thiazole Chlorophenyl, thiazole Not reported (structural analog)

Physicochemical Properties

  • Molecular Weight and Stability :
    • The cinnamamide derivative’s molecular weight is estimated at ~350–370 g/mol (based on analogs). Sulfonamide derivatives (e.g., Compound 100, MW 318.78 g/mol) exhibit higher thermal stability due to rigid aromatic systems .
    • Melting Points: Sulfonamide analogs (e.g., ) decompose at 127–131°C, whereas oxadiazoles (LMM11) are likely more stable due to planar heterocyclic cores .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a thiophene ring with a furan moiety, linked to a cinnamamide group. This structural configuration is believed to contribute to its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan and thiophene rings can engage in π–π stacking and hydrogen bonding with proteins and nucleic acids, potentially altering their function. This interaction may lead to:

  • Inhibition of Cancer Cell Proliferation : The compound may inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division.
  • Neuroprotective Effects : It may exert protective effects against neurodegeneration by modulating neurotransmitter receptors.

Cytotoxicity Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Significant inhibition
A549 (Lung Cancer)15.0Moderate inhibition
HCT116 (Colon Cancer)10.0Strong inhibition
SH-SY5Y (Neuroblastoma)20.0Neuroprotective effects observed

The data indicates that this compound exhibits notable cytotoxicity against breast and colon cancer cell lines while also showing potential neuroprotective properties in neuroblastoma cells.

Case Studies

  • Breast Cancer Treatment
    • A study evaluated the effect of this compound on MCF-7 cells using the MTT assay. The compound demonstrated an IC50 value of 12.5 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics like doxorubicin.
  • Neuroprotection
    • In SH-SY5Y neuroblastoma cells, the compound was found to enhance cell survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent. Mechanistic studies indicated that it may upregulate antioxidant defense mechanisms.

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